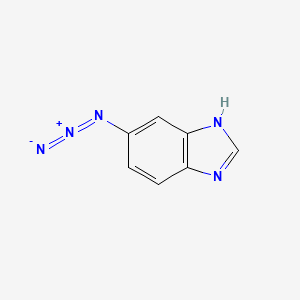

6-azido-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-azido-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLNGOREBREUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34594-87-1 | |

| Record name | 6-azido-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Azido 1h 1,3 Benzodiazole and Its Derivatives

Approaches to the Benzodiazole Core Functionalization

The journey towards 6-azido-1H-1,3-benzodiazole typically commences with the synthesis of a benzodiazole ring substituted at the 6-position with a group that can be readily converted to an azide (B81097). A prevalent strategy is the utilization of 4-nitro-o-phenylenediamine (B140028) as a starting material. The condensation of this precursor with various reagents allows for the construction of the benzodiazole framework while preserving the nitro group at the desired position. For instance, the reaction of 4-nitro-o-phenylenediamine with chloroacetic acid leads to the formation of 2-(chloromethyl)-6-nitro-1H-benzimidazole nih.gov. In a similar vein, condensation with a range of substituted aromatic aldehydes can be employed to introduce diverse functionalities at the 2-position of the benzodiazole ring, all while maintaining the crucial 6-nitro group rsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org.

A pivotal subsequent step is the reduction of the nitro group to an amine. This transformation is efficiently carried out through catalytic hydrogenation. The use of reagents such as Raney nickel provides a clean and effective method for the conversion of 6-nitrobenzimidazole derivatives to their corresponding 6-aminobenzimidazole counterparts nih.gov. This amino group is the immediate precursor for the introduction of the azido (B1232118) functionality.

Table 1: Selected Methods for the Synthesis of 6-Substituted Benzimidazole (B57391) Precursors

| Precursor | Starting Materials | Reagents and Conditions | Yield (%) |

| 2-(Chloromethyl)-6-nitro-1H-benzimidazole | 4-Nitro-o-phenylenediamine, Chloroacetic acid | HCl, reflux | Not Reported nih.gov |

| 6-Nitro-2-phenyl-1H-benzimidazole | 4-Nitro-o-phenylenediamine, Benzaldehyde | NH4Cl, reflux | 82% rsc.org |

| 2-(4-Methylphenyl)-6-nitro-1H-benzimidazole | 4-Nitro-o-phenylenediamine, 4-Methylbenzaldehyde | NH4Cl, reflux | 86% rsc.org |

| 2-(Chloromethyl)-6-amino-1H-benzimidazole | 2-(Chloromethyl)-6-nitro-1H-benzimidazole | Raney Ni, H2, alcohol, rt | Not Reported nih.gov |

Introduction of the Azido Moiety: Strategies and Mechanisms

The most direct and conventional method for the introduction of an azido group onto the benzodiazole scaffold is the diazotization of a 6-aminobenzodiazole precursor. This process is typically carried out in a two-step, one-pot sequence. The primary aromatic amine is first treated with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt organic-chemistry.org. This intermediate is then subjected to a nucleophilic substitution reaction with an azide source, most commonly sodium azide, to yield the final 6-azidobenzodiazole product. This diazotization-azidolysis sequence is a robust and widely applied method for the synthesis of aryl azides organic-chemistry.org.

An alternative pathway for the installation of the azido group involves azido transfer reactions. These methods employ reagents capable of transferring an N3 unit to a suitable acceptor on the heterocyclic ring. Commonly used azido transfer agents include sulfonyl azides, such as tosyl azide and imidazole-1-sulfonyl azide nih.govorganic-chemistry.orgmanchester.ac.uk. While the direct azidation of an unactivated benzodiazole ring is generally not feasible, this approach can be successful with appropriately activated precursors.

Another viable strategy is the nucleophilic displacement of a good leaving group, such as a halogen, from the 6-position of the benzodiazole ring using an azide salt. For example, a precursor like 6-bromo-1H-benzimidazole can undergo an azido-de-halogenation reaction upon treatment with sodium azide, providing a direct route to the desired 6-azido derivative nih.govsigmaaldrich.comscbt.com.

Table 2: Reagents for the Introduction of the Azido Moiety

| Method | Precursor | Reagents | Key Features |

| Diazotization-Azidolysis | 6-Amino-1H-benzodiazole | NaNO2, HCl; NaN3 | Standard and reliable method for aryl azides. organic-chemistry.org |

| Azido Transfer | Activated Benzodiazole | Tosyl azide, Imidazole-1-sulfonyl azide | Can circumvent the need for potentially unstable diazonium salt intermediates. nih.govorganic-chemistry.orgmanchester.ac.uk |

| Nucleophilic Substitution | 6-Halo-1H-benzodiazole | Sodium azide | Involves the direct displacement of a leaving group by the azide nucleophile. nih.govsigmaaldrich.comscbt.com |

Synthetic Pathways to Azidobenzodiazole Conjugates

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a premier "click chemistry" reaction for the synthesis of 1,2,3-triazole-linked molecular conjugates. The azido group of this compound readily participates in this reaction with terminal alkynes. The presence of a copper(I) catalyst facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The CuAAC reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an exceptionally powerful tool for the construction of complex molecules containing the benzodiazole motif.

In addition to the widely employed CuAAC reaction, this compound is a versatile dipole for other 1,3-dipolar cycloaddition reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC utilizes strained cyclooctynes as the alkyne partner nih.govmagtech.com.cnnih.gov. The high ring strain of the cyclooctyne (B158145) provides the driving force for the cycloaddition with the azide, thus eliminating the need for a metal catalyst. This feature makes SPAAC particularly advantageous for applications in biological systems where the cytotoxicity of copper is a concern.

Reactions with Alkenes: this compound can also undergo cycloaddition with electron-deficient alkenes. These reactions are typically less facile than those with alkynes and may necessitate thermal or photochemical activation to proceed efficiently researchgate.netelsevierpure.comnih.gov. The initial products of these cycloadditions are triazolines, which can be isolated or may undergo further transformations depending on their stability.

Table 3: Cycloaddition Reactions for the Synthesis of Azidobenzodiazole Conjugates

| Reaction | Dipolarophile | Catalyst/Conditions | Product | Key Features |

| CuAAC | Terminal Alkyne | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | High yields, mild conditions, and a broad substrate scope. |

| SPAAC | Strained Cyclooctyne | None (strain-promoted) | Triazole | A copper-free click reaction, ideal for bioconjugation. nih.govmagtech.com.cnnih.gov |

| Azide-Alkenes | Electron-Deficient Alkene | Thermal or Photochemical | Triazoline | Leads to the formation of five-membered nitrogen-containing heterocycles. researchgate.netelsevierpure.comnih.gov |

Anionic Domino Reactions for Fused Heterocyclic Systems

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach offers significant advantages, including reduced reaction times, minimal waste generation, and increased molecular complexity from simple starting materials. While specific reports on anionic domino reactions for the direct synthesis of this compound are not extensively detailed in the literature, the principles can be applied to construct the core fused heterocyclic structure.

Catalytic Systems in Azidobenzodiazole Synthesis

The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of nitrogen-containing heterocycles. Catalytic systems offer mild reaction conditions, high functional group tolerance, and precise control over bond formation. For the synthesis of azidobenzodiazoles, catalytic methods can be employed for either constructing the benzimidazole ring or for introducing the azido group onto a pre-existing ring.

Palladium-catalyzed reactions are particularly prominent. Methodologies such as the palladium-catalyzed amination of 2-iodobenzimines provide an efficient route to the benzimidazole core. researchgate.net More directly related to azido-functionalization is the palladium-catalyzed C–H amination of azoarenes using trimethylsilyl (B98337) azide (TMSN₃) as the nitrogen source. ias.ac.in This reaction proceeds through an intermolecular ortho-azidation, forming a C–N bond, followed by an intramolecular cyclization to yield 2-aryl-2H-benzotriazoles, a related heterocyclic system. ias.ac.in This strategy of substrate-directed C–H activation and subsequent azidation highlights a powerful potential route for synthesizing azido-substituted benzimidazoles.

Various palladium catalysts, often in combination with other metals like copper, are also used to synthesize precursors for fused benzimidazole systems. nih.gov These catalytic reactions demonstrate the versatility of transition metals in facilitating the complex bond formations required to build these important molecular scaffolds.

| Catalyst System | Reaction Type | Reactants | Product Type |

|---|---|---|---|

| Palladium / TBHP | C-H Amination / Azidation | Azoarenes, TMSN₃ | 2-Aryl-2H-benzotriazoles ias.ac.in |

| Pd(OAc)₂ / PPh₃ / CuI | Sonogashira Coupling | tert-butyl 2-bromobenzimidazole-1-carboxylate, Alkynes | 2-Alkynyl-1H-benzimidazole Precursors nih.gov |

| Palladium Catalyst | Amination | 2-Iodobenzimines, Diaziridinone | Benzimidazoles researchgate.net |

| Fe(III) Porphyrin | Domino C-N Bond Formation | Benzo-1,2-quinone, Aldehydes, Ammonium Acetate | Benzimidazoles rsc.org |

Green Chemistry Approaches and Reaction Optimization in Azidobenzodiazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of pharmacologically relevant molecules like benzimidazole derivatives. Key green approaches include the use of environmentally benign solvents, solvent-free reactions, and energy-efficient techniques like microwave irradiation. researchgate.net

Solvent-free, or "neat," reactions represent a significant green advancement. For instance, the one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazole derivatives has been achieved under solvent-free conditions by simply heating the reactants. scirp.org This method minimizes waste and simplifies product purification. scirp.org The use of water as an eco-friendly solvent is another important strategy, which has been successfully employed in the synthesis of various imidazole-based hybrids. nih.gov

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netmdpi.com These techniques are highly applicable to the synthesis of benzimidazoles and their derivatives.

Reaction optimization is crucial for developing sustainable synthetic protocols. This involves systematically adjusting parameters such as catalyst type and loading, temperature, reaction time, and solvent to maximize product yield and minimize energy consumption and byproducts. While specific optimization studies for this compound are not widely published, the general principles are applied to related syntheses. For example, optimizing a palladium-catalyzed process would involve screening different ligands, bases, and solvents to find the ideal conditions for efficient C-N bond formation or C-H activation.

| Green Chemistry Principle | Application in Heterocycle Synthesis | Advantages |

|---|---|---|

| Solvent-Free Reactions | One-pot synthesis of fused heterocycles by heating reactants without a solvent. scirp.org | Reduces solvent waste, simplifies purification, lowers environmental impact. |

| Use of Eco-Friendly Solvents | Employing water as a solvent for the synthesis of imidazole (B134444) hybrids. nih.gov | Non-toxic, non-flammable, readily available, and environmentally safe. |

| Microwave-Assisted Synthesis | Rapid synthesis of benzimidazole and other heterocyclic cores. researchgate.net | Shorter reaction times, increased yields, reduced energy consumption, fewer byproducts. researchgate.netmdpi.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules from three or more starting materials. scirp.orgrasayanjournal.co.in | High atom economy, reduced number of synthetic steps, lower waste generation. |

Reactivity and Reaction Mechanisms of 6 Azido 1h 1,3 Benzodiazole

Electronic Structure and Intrinsic Stability of the Azido (B1232118) Group in the Benzodiazole Framework

When attached to the C6 position of the 1H-1,3-benzodiazole ring, the electronic properties of the azide (B81097) are influenced by the aromatic heterocyclic system. The benzodiazole nucleus is an electron-rich system, capable of donating electron density into the azido group via resonance. This interaction can influence the stability and reactivity of the azide. Quantum mechanical studies on various organic azides indicate that the charge distribution is highly dependent on the nature of the substituent attached to the azide. researchgate.net In molecules like 3'-azido-3'-deoxythymidine (AZT), the terminal nitrogen atoms of the azide group exhibit a relatively symmetrical charge distribution. mdpi.com For 6-azido-1H-1,3-benzodiazole, the delocalization of the imidazole (B134444) ring's π-electrons can subtly modulate the bond lengths and charge distribution within the N₃ unit, affecting its stability compared to simple alkyl or aryl azides.

Table 1: Comparison of Electronic Properties of the Azide Moiety

| Property | Hydrazoic Acid (HN₃) | Methyl Azide (CH₃N₃) | This compound (Predicted) |

|---|---|---|---|

| Charge on N(1) (attached to ring) | -0.18 a.u. mdpi.com | -0.12 a.u. mdpi.com | Expected to be less negative than in HN₃ due to resonance with the benzodiazole ring. |

| Charge on N(2) (central) | Positive mdpi.com | Positive mdpi.com | Positive, characteristic of the azide group. |

| Charge on N(3) (terminal) | -0.10 a.u. mdpi.com | -0.12 a.u. mdpi.com | Negative, participating in dipolar cycloadditions. |

| N-N-N Bond Angle | 171.5° scispace.com | 173.2° scispace.com | Expected to be non-linear, near 170-175°. |

Thermal Reactivity: Nitrene Formation and Subsequent Transformations

Upon heating, organic azides undergo thermal decomposition, typically extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.orgresearchgate.net This process is the cornerstone of the thermal reactivity of this compound.

The decomposition proceeds via a stepwise mechanism where the rate-determining step is the formation of the corresponding 1H-1,3-benzodiazol-6-yl-nitrene. researchgate.net This nitrene is a neutral, monovalent nitrogen species with six valence electrons, making it highly electrophilic and reactive. It can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), with each state exhibiting distinct reactivity.

Once formed, the benzodiazolyl nitrene can undergo several transformations. A common pathway for aryl nitrenes is intramolecular rearrangement. One such rearrangement is ring expansion, where the nitrene inserts into a bond of the aromatic ring. In the case of the 6-benzodiazolyl nitrene, this could potentially lead to the formation of a strained, seven-membered heterocyclic system. Such rearrangements are well-documented for other aryl nitrenes and represent a pathway to complex heterocyclic scaffolds. researchgate.net

The highly reactive nitrene intermediate can also be trapped by other molecules in the reaction mixture. A prominent example of such an intermolecular reaction is the aziridination of olefins (alkenes). nih.gov The nitrene adds across the double bond of an alkene to form a three-membered, nitrogen-containing ring called an aziridine. The stereochemistry of this reaction is often dependent on whether the singlet or triplet nitrene is reacting. Singlet nitrenes typically add in a stereospecific manner, while triplet nitrenes react in a non-stereospecific, stepwise fashion. researchgate.net This reaction is a powerful method for C-N bond formation.

Photochemical Reactivity and Photoinduced Transformations

In addition to thermal activation, nitrenes can be generated from azides using photochemical methods. Irradiation of this compound with ultraviolet (UV) light provides the energy necessary to cleave the N-N₂ bond, yielding dinitrogen and the corresponding benzodiazolyl nitrene. researchgate.net

Photochemical generation often occurs at lower temperatures than thermal decomposition, which can be advantageous for reactions involving temperature-sensitive substrates. The photolysis of azides can produce nitrenes in either the singlet or triplet state, depending on the conditions. rwth-aachen.de Subsequent reactions, such as aziridination or C-H insertion, can then proceed from these photo-generated intermediates. nih.govresearchgate.net Studies on related azido-heterocycles like 2-azido-1,3-benzothiazole have shown that direct irradiation leads to products derived from the intermediate nitrene. dntb.gov.ua

Table 2: Summary of Nitrene Generation and Reactivity

| Activation Method | Conditions | Primary Intermediate | Key Subsequent Reactions |

|---|---|---|---|

| Thermal | High Temperature (Heating) | Singlet and/or Triplet Nitrene | Ring Expansion, Aziridination, Dimerization |

| Photochemical | UV Irradiation | Singlet and/or Triplet Nitrene | Aziridination, C-H Insertion (often under milder conditions) |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azido group is an archetypal 1,3-dipole and can participate in 1,3-dipolar cycloaddition reactions with various "dipolarophiles," which are typically molecules containing double or triple bonds. ijrpc.com The most prominent of these reactions is the Huisgen cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring. wikipedia.org

This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. ijrpc.com The reaction of this compound with a terminal alkyne, often catalyzed by copper(I), provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Ruthenium catalysts can be used to favor the formation of the 1,5-disubstituted regioisomer. nih.gov This methodology is widely used to link the benzodiazole moiety to other molecules for applications in medicinal chemistry and materials science.

When an asymmetrical alkyne is used in the 1,3-dipolar cycloaddition, two different constitutional isomers (regioisomers) can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole.

Regioselectivity: In the absence of a catalyst, the thermal Huisgen cycloaddition often yields a mixture of both 1,4- and 1,5-regioisomers. nih.gov However, the use of catalysts provides excellent control over the outcome. The widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively yields the 1,4-isomer. nih.gov Conversely, ruthenium-catalyzed reactions (RuAAC) are known to selectively produce the 1,5-isomer. nih.gov The electronic nature of both the azide (influenced by the benzodiazole ring) and the alkyne's substituent governs the regioselectivity in the uncatalyzed reaction, though steric factors also play a significant role. wikipedia.org

Stereoselectivity: If the dipolarophile contains stereocenters, the cycloaddition can lead to the formation of diastereomers. The reaction is typically concerted and stereospecific, meaning the stereochemistry of the dipolarophile is retained in the product. frontiersin.org The facial selectivity of the cycloaddition can be influenced by steric hindrance or directing groups on either the benzodiazole azide or the reaction partner, leading to a preference for one diastereomer over another. beilstein-journals.orgresearchgate.net

Table 3: Regioselectivity in the Cycloaddition of this compound with a Terminal Alkyne (R-C≡CH)

| Catalyst | Conditions | Major Product |

|---|---|---|

| None | Thermal (Heating) | Mixture of 1,4- and 1,5-isomers |

| Copper (I) | Mild (e.g., Room Temp.) | 1,4-disubstituted triazole |

| Ruthenium (II) | Varies | 1,5-disubstituted triazole |

Kinetic and Thermodynamic Aspects of Azide-Alkyne Cycloadditions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient method for the formation of 1,2,3-triazoles. While specific kinetic and thermodynamic data for the CuAAC reaction involving this compound are not extensively documented in the literature, the behavior of related benzimidazole (B57391) compounds provides valuable insights.

Tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands for the CuAAC reaction compared to commonly used ligands. researchgate.netresearchgate.netkaust.edu.sa Kinetic studies on these systems have been performed using techniques such as aliquot quenching and reaction calorimetry to determine absolute and relative reaction rates. researchgate.netresearchgate.netkaust.edu.sa These studies reveal that the reaction kinetics can be complex, with evidence for the involvement of more than one active copper species. researchgate.netresearchgate.netkaust.edu.sa The reaction rate has been shown to be second order with respect to the copper(I) concentration in some systems. researchgate.net

The reaction is generally characterized by a low activation energy, which contributes to its high efficiency at room temperature. mpg.de The thermodynamics of the Huisgen 1,3-dipolar cycloaddition are highly favorable, with a large negative Gibbs free energy change, making the formation of the triazole product essentially irreversible. mpg.de

Table 1: Representative Kinetic Data for CuAAC Reactions with Benzimidazole-Related Compounds

| Ligand | Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Apparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Tris(2-benzimidazolylmethyl)amine | Phenylacetylene | Benzyl azide | 1 | DMSO/water | Not specified, but noted as superior to other ligands | researchgate.netresearchgate.netkaust.edu.sa |

| (BimC4A)₃ | Various | Various | 0.01-0.5 | Aqueous media | Not specified, but noted for rapid and high-yielding synthesis | researchgate.netresearchgate.netkaust.edu.sa |

| None | Phenylacetylene | Benzyl azide | 0.5 | Liquid Ammonia | 17.4 | researchgate.net |

Note: This table is illustrative and based on data for related systems due to the absence of specific data for this compound.

Nucleophilic and Electrophilic Reactivity of the Benzodiazole Azide

The benzimidazole ring system possesses both nucleophilic and electrophilic character. The nitrogen atoms of the imidazole ring can act as nucleophiles, while the benzene (B151609) ring is susceptible to electrophilic attack. The presence of the azido group at the 6-position is expected to influence this reactivity.

Nucleophilic Reactivity: Nucleophilic substitution on the benzimidazole ring itself is generally difficult and requires harsh conditions unless the ring is activated by strong electron-withdrawing groups. The azido group is considered to be an electron-withdrawing group, which could potentially activate the benzene ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the azide.

Electrophilic Reactivity: Electrophilic aromatic substitution (EAS) is a characteristic reaction of the benzene portion of the benzimidazole ring. The imidazole ring acts as an activating group, directing incoming electrophiles to the 4- and 7-positions. However, the azido group at the 6-position will also exert its own directing effects. As an electron-withdrawing group, the azido group would be expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-positions relative to itself (i.e., the 5- and 7-positions). Therefore, the regioselectivity of electrophilic substitution on this compound will be a result of the combined directing effects of the imidazole ring and the azido group. Computational methods can be employed to predict the most likely sites of electrophilic attack by calculating properties such as proton affinities or by analyzing the highest occupied molecular orbital (HOMO). stackexchange.comnih.govnih.govresearchgate.netlibretexts.org

Ring-Opening and Fragmentation Pathways

The benzimidazole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. For instance, the photochemistry of benzimidazole has been shown to involve ring-opening pathways. acs.org It is plausible that this compound could undergo similar photochemical ring-opening, potentially leading to the formation of reactive intermediates. Thermal decomposition of the azide group can lead to the formation of a highly reactive nitrene intermediate, which can then undergo various intramolecular reactions, including ring expansion or insertion, or intermolecular reactions.

Mass spectrometry provides a powerful tool to study the fragmentation pathways of molecules. For benzimidazole derivatives, common fragmentation patterns observed under electron impact (EI) conditions include the cleavage of the imidazole ring and the loss of substituents from the benzene ring. researchgate.net The fragmentation of this compound would be expected to show a characteristic loss of a nitrogen molecule (N₂) from the azide group, a common fragmentation pathway for aryl azides. uab.eduuab.edu This would be followed by further fragmentation of the resulting benzimidazole radical cation.

Table 2: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry

| Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion |

| Loss of dinitrogen | N₂ | [M-28]⁺ |

| Cleavage of imidazole ring | HCN | Varies |

| Loss of substituent from benzene ring | Varies | Varies |

Note: This table is predictive and based on general fragmentation patterns of related compounds.

Influence of Substituents on Reaction Pathways and Selectivity

The introduction of substituents onto the benzimidazole ring of this compound can significantly influence its reactivity and the selectivity of its reactions. The electronic nature of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), plays a crucial role. quora.comresearchgate.netresearchgate.netquora.commdpi.comnih.govresearchgate.netrsc.org

In the context of azide-alkyne cycloaddition, substituents on the benzimidazole ring can affect the rate of the reaction. Electron-withdrawing groups on the aromatic ring of an aryl azide generally increase its reactivity in cycloaddition reactions. nih.gov Therefore, the presence of an additional EWG on the benzimidazole ring of this compound would be expected to accelerate the rate of CuAAC. Conversely, an EDG might decrease the reaction rate.

For nucleophilic aromatic substitution reactions, the presence of strong electron-withdrawing groups on the benzimidazole ring would further activate it towards nucleophilic attack. The position of these substituents would also direct the regioselectivity of the substitution.

In electrophilic aromatic substitution, the interplay between the directing effects of the imidazole ring, the azido group, and any additional substituents would determine the final regiochemical outcome. A strong electron-donating group, for example, could override the deactivating effect of the azido group and direct electrophilic attack to specific positions. The Hammett equation can be a useful tool for quantifying the effect of substituents on the reaction rates and equilibria of benzimidazole derivatives. wikipedia.orgresearchgate.net

Q & A

Q. Can this compound serve as a precursor for photoaffinity labeling in proteomics?

- Methodological Answer :

- Photoactivation : Irradiate at 302 nm to generate nitrene intermediates for covalent protein binding .

- Target identification : Combine with biotin tags for streptavidin pulldown assays.

- Validation : Use competitive labeling with excess azide-free analog to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.